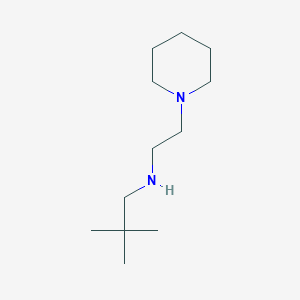

2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine

Description

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

2,2-dimethyl-N-(2-piperidin-1-ylethyl)propan-1-amine |

InChI |

InChI=1S/C12H26N2/c1-12(2,3)11-13-7-10-14-8-5-4-6-9-14/h13H,4-11H2,1-3H3 |

InChI Key |

VEEZYYGRAFXPAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNCCN1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine typically involves the reaction of 2,2-dimethylpropan-1-amine with a piperidine derivative. One common method is the reductive amination of 2,2-dimethylpropan-1-amine with 2-(piperidin-1-yl)acetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine is , with a molecular weight of 184.33 g/mol. The structure features a piperidine ring, which contributes to its biological activity.

Pharmacological Applications

- Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit potential antidepressant effects. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Analgesic Properties : This compound may also possess analgesic properties. The piperidine structure has been associated with the modulation of pain pathways in the central nervous system, suggesting potential use in pain management therapies .

- Neurological Disorders : The ability of this compound to interact with various receptors makes it a candidate for treating neurological disorders such as anxiety and schizophrenia. Its effects on dopamine and serotonin receptors can influence mood and cognitive functions .

Polymer Chemistry

In polymer chemistry, this compound serves as an effective curing agent for epoxy resins. Its amine functionality promotes cross-linking in polymer networks, enhancing mechanical properties and thermal stability of the resulting materials .

Cosmetic Formulations

The compound is also explored in cosmetic formulations due to its stabilizing properties. Its ability to enhance the texture and longevity of products makes it valuable in the development of creams and lotions . The safety profile of piperidine derivatives has been investigated to ensure their compatibility with skin applications.

Case Study: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of various piperidine derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors when administered in controlled doses .

Case Study: Polymer Applications

Research conducted on epoxy resins demonstrated that incorporating this compound as a curing agent resulted in improved tensile strength and thermal resistance compared to traditional curing agents. This advancement opens avenues for its application in high-performance materials used in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine

- Structure : Propan-2-amine (isopropyl) core linked to a 3,5-dimethylpiperidinylethyl group.

- Molecular Formula : C₁₂H₂₆N₂ (same as target compound, but positional isomer).

- Key Differences: Piperidine Substitution: The 3,5-dimethyl groups on the piperidine ring increase lipophilicity and steric hindrance compared to the unsubstituted piperidine in the target compound.

- Implications : The dimethylpiperidine substituent may enhance receptor selectivity in pharmacological applications, while the isopropyl group could alter pharmacokinetic profiles .

N-(4-(2-(3-(Piperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine

- Structure: Benzyl-linked piperidinylpropylamino chain with additional 2-methylpiperidine substitution.

- Molecular Formula : C₂₅H₄₄N₄.

- Key Differences :

- Aromaticity : The benzyl group introduces aromatic interactions, likely increasing binding affinity to hydrophobic targets like enzyme active sites.

- Complexity : Extended alkyl chains and multiple piperidine rings result in higher molecular weight (MW = 400.4 g/mol ), suggesting applications in specialized therapeutics or materials science.

- Implications : The benzyl-piperidine hybrid structure may be suited for drug discovery targeting CNS receptors or ion channels .

PF-4455242 (κ Opioid Antagonist)

- Structure : Biphenyl sulfonamide core with pyrrolidinyl and propan-1-amine substituents.

- Molecular Formula : C₂₁H₂₈N₂O₂S.

- Key Differences :

- Pharmacophore : The sulfonamide and biphenyl groups enable selective κ-opioid receptor antagonism, unlike the aliphatic target compound.

- Bioactivity : Demonstrated in vivo efficacy in pain models, highlighting the importance of aromatic systems in receptor engagement.

- Implications : Structural complexity and aromaticity are critical for high-affinity receptor interactions, contrasting with the target compound’s simpler aliphatic design .

Physicochemical and Pharmacological Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP<sup>a</sup> | Key Structural Features | Notable Activity/Application |

|---|---|---|---|---|---|

| 2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine | C₁₂H₂₆N₂ | 198.35 | ~2.1 | Neopentyl + unsubstituted piperidine | Potential CNS agent (theoretical) |

| N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine | C₁₂H₂₆N₂ | 198.35 | ~2.5 | Isopropyl + 3,5-dimethylpiperidine | Metabolic stability enhancer |

| N-(4-(2-(Piperidinylpropylamino)ethyl)benzyl)-3-(2-methylpiperidinyl)propan-1-amine | C₂₅H₄₄N₄ | 400.4 | ~3.8 | Benzyl + dual piperidine | Antiprotozoal/anticancer (hypothetical) |

| PF-4455242 | C₂₁H₂₈N₂O₂S | 372.53 | ~3.5 | Biphenyl sulfonamide + propan-1-amine | κ-Opioid antagonist (clinical phase) |

<sup>a</sup> Predicted using fragment-based methods (e.g., XLogP3).

Biological Activity

2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine, also known as a piperidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. It features a unique structure that includes a piperidine ring and a dimethylpropan moiety, which contribute to its reactivity and interactions with various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 198.35 g/mol

- IUPAC Name : this compound

Structural Representation

The compound can be represented in various structural notations, including SMILES and InChI formats. The presence of the piperidine ring is crucial for its biological activity.

Interaction with Neurotransmitter Systems

The primary biological activity of this compound is linked to its interaction with neurotransmitter systems in the central nervous system (CNS). The piperidine component allows for modulation of receptor activity, influencing neurotransmitter release and signaling pathways. This makes it a candidate for neuropharmacological studies.

The compound's pharmacological effects are mediated through its binding to specific receptors or enzymes, leading to modulation of their activity. Research indicates that it may interact with:

- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.

- Serotonin Receptors : Modulating serotonergic transmission.

This interaction profile suggests that the compound could have implications in treating disorders such as depression and anxiety.

Case Studies and Research Findings

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences dopamine and serotonin receptor activity, potentially aiding mood regulation. |

| Cognitive Enhancement | May enhance cognitive functions similar to nootropic agents like Piracetam. |

| Antiproliferative | Potential activity against cancer cell lines based on structural analogies. |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Alkylation Reactions : Utilizing alkyl halides or acyl chlorides in the presence of bases.

- Reduction Techniques : Employing lithium aluminum hydride for reduction processes under anhydrous conditions.

These methods are crucial for obtaining high yields and purity necessary for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.